molecular formula C5H4NNaO3 B2630779 Sodium 4-methyl-1,3-oxazole-2-carboxylate CAS No. 2137530-82-4

Sodium 4-methyl-1,3-oxazole-2-carboxylate

Cat. No.: B2630779
CAS No.: 2137530-82-4
M. Wt: 149.081
InChI Key: ZUCKLOIUTYDZMS-UHFFFAOYSA-M
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Description

Sodium 4-methyl-1,3-oxazole-2-carboxylate is a chemical compound with the molecular formula C5H4NNaO3. It is a sodium salt derivative of 4-methyl-1,3-oxazole-2-carboxylic acid. This compound is part of the oxazole family, which is known for its diverse applications in various fields, including medicinal chemistry, materials science, and catalysis .

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sodium 4-methyl-1,3-oxazole-2-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4-methyl-1,3-oxazole-2-carboxylic acid with sodium hydroxide to form the sodium salt. The reaction is usually carried out in an aqueous medium at elevated temperatures to ensure complete conversion .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and filtration .

Chemical Reactions Analysis

Types of Reactions: Sodium 4-methyl-1,3-oxazole-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted oxazole derivatives, which can be further utilized in different chemical syntheses .

Scientific Research Applications

Sodium 4-methyl-1,3-oxazole-2-carboxylate has several applications in scientific research:

Comparison with Similar Compounds

  • 4-methyl-1,3-oxazole-2-carboxylic acid
  • Methyl 4-methyl-1,3-oxazole-2-carboxylate
  • Ethyl 4-methyl-1,3-oxazole-2-carboxylate

Comparison: Sodium 4-methyl-1,3-oxazole-2-carboxylate is unique due to its sodium salt form, which enhances its solubility in water compared to its acid or ester counterparts. This property makes it more suitable for certain applications, such as in aqueous reactions or formulations .

Properties

IUPAC Name

sodium;4-methyl-1,3-oxazole-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5NO3.Na/c1-3-2-9-4(6-3)5(7)8;/h2H,1H3,(H,7,8);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUCKLOIUTYDZMS-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=COC(=N1)C(=O)[O-].[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4NNaO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2137530-82-4
Record name sodium 4-methyl-1,3-oxazole-2-carboxylate
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